molecular formula C8H15ClN2O2 B596268 3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride CAS No. 130818-98-3

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

Cat. No. B596268
M. Wt: 206.67
InChI Key: JGNKCTABPFYOIO-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is an organic compound with the molecular formula C8H15ClN2O2 . It is also known as 4-piperidinyl-3-oxazolyl-2-one hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” consists of a piperidine ring attached to an oxazolidinone ring . The molecular weight is 206.67 Da .


Physical And Chemical Properties Analysis

“3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” is a white or off-white crystalline solid . It has a density of about 1.23g/cm³ .

Scientific Research Applications

1. Piperidine Derivatives in Drug Design

  • Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

2. 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as Isocitrate Dehydrogenase Inhibitors

  • Application Summary: A series of mIDH1 inhibitors derived from 3-pyrimidin-4-yl-oxazolidin-2-one derivatives were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .
  • Methods of Application: The generated model was cross-verified and non-cross-verified by Topomer CoMFA and HQSAR methods . The independent test set was verified by PLS method . The Topomer search technology was used for virtual screening and molecular design .
  • Results or Outcomes: The Topomer CoMFA and HQSAR cross-validation coefficients q2 are 0.783 and 0.784, respectively, and the non-cross-validation coefficients r2 are 0.978 and 0.934, respectively .

3. Piperidine Derivatives in Multicomponent Reactions

  • Application Summary: Piperidines are used in multicomponent reactions, which are a type of chemical reaction where three or more reactants combine to form a product .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

4. Oxazolidin-2-Ones in Antibacterial Activity

  • Application Summary: Oxazolidin-2-one based antibacterial agents have a unique mechanism of action . Linezolid, an oxazolidin-2-one based drug, is popular in the pharmaceutical market .
  • Methods of Application: Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes .
  • Results or Outcomes: Disease-causing microbes that have become resistant to antibiotic drug therapy represent an increasing public health problem . Oxazolidin-2-one based drugs like Linezolid are used to treat these resistant microbes .

5. Piperidine Derivatives in Hydrogenation, Cyclization, Cycloaddition, Annulation, and Amination

  • Application Summary: Piperidines are used in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
  • Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

6. 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives as IDH1 R132H Inhibitors

  • Application Summary: 3-pyrimidin-4-yl-oxazolidin-2-one derivatives are used as IDH1 R132H inhibitors . Especially, IDH305 has entered clinical trials for the treatment of patients with advanced malignant tumors containing IDH1 R132H mutations .
  • Methods of Application: The inhibitors were studied by QSAR model to explore the key factors that inhibit mIDH1 activity .
  • Results or Outcomes: The inhibitors have made certain progress .

Future Directions

The future directions for “3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride” could involve further studies on its potential applications. For instance, similar compounds have been studied for their potential as mIDH1 inhibitors .

properties

IUPAC Name

3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c11-8-10(5-6-12-8)7-1-3-9-4-2-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNKCTABPFYOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)oxazolidin-2-one hydrochloride

Citations

For This Compound
1
Citations
CA Grice, KL Tays, BM Savall, J Wei… - Journal of medicinal …, 2008 - ACS Publications
… The mixture was cooled to 0 C and concentrated under reduced pressure to yield 1.9 g of 3-piperidin-4-yl-oxazolidin-2-one hydrochloride salt (11 mmol, 99% yield). MS (ESI): exact …
Number of citations: 70 pubs.acs.org

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